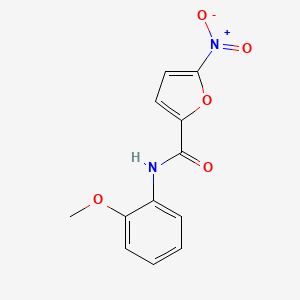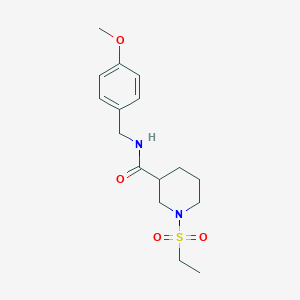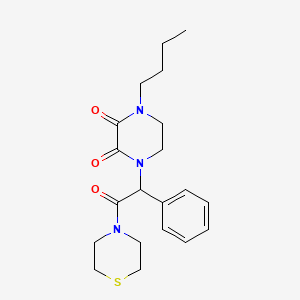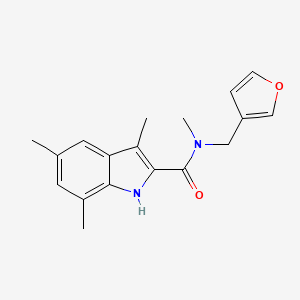![molecular formula C19H24N4O2S B5550683 N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-5-methylthiophene-2-carboxamide](/img/structure/B5550683.png)
N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-5-methylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a][1,4]diazepines involves intramolecular cyclocondensation and reactions with potassium cyanide in water, leading to various derivatives such as carbonitriles, carboxamides, and carboxylic acids. For example, the synthesis of 4-oxo-1,4,5,6,7,8-hexahydro-1H-pyrazolo[3,4-e]-[1,4]diazepine derivatives highlights the versatility of these compounds and their synthesis pathways (Kemskii et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a][1,4]diazepine derivatives has been characterized using various spectroscopic techniques. For instance, a novel pyrazole derivative was synthesized and its structure confirmed by single crystal X-ray diffraction studies, illustrating the compound's crystalline form and molecular geometry (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazolo[1,5-a][1,4]diazepines undergo a range of chemical reactions, leading to the formation of various functionalized derivatives. For example, the reaction with benzylthiol or thiophenols produces sulfanyl derivatives, demonstrating the chemical versatility and reactivity of these compounds (Bol’but et al., 2014).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a][1,4]diazepine derivatives, including their thermal stability and crystalline structure, have been extensively studied. For instance, thermal analysis and Hirshfeld surface analysis have provided insights into the stability and intermolecular interactions within the crystal lattice of these compounds (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of pyrazolo[1,5-a][1,4]diazepine derivatives are influenced by their molecular structure and functional groups. Studies have explored the reactivity of these compounds with various reagents, leading to a diverse array of derivatives with potential applications in different fields (Shaabani et al., 2008).
科学的研究の応用
Novel Histamine H3 Receptor Antagonists
GSK207040 and GSK334429 are identified as structurally novel and selective non-imidazole histamine H3 receptor antagonists with high affinity for human and rat H3 receptors. These compounds have demonstrated potential therapeutic benefits in dementia and neuropathic pain through reversing memory impairment induced by scopolamine and reducing tactile allodynia caused by capsaicin in rats. The research suggests a promising direction for the development of new treatments targeting H3 receptors for memory disorders and pain management Biochemical Pharmacology, 2007.
Advances in Diazepine Chemistry
Studies on the synthesis of 4-oxo-1,4,5,6,7,8-hexahydro-1H-pyrazolo[3,4-e][1,4]diazepine derivatives highlight significant advancements in the field of diazepine chemistry. The research provides valuable insights into intramolecular cyclocondensation reactions, offering new pathways for creating complex diazepine structures. This work contributes to the broader understanding of diazepine and its derivatives, enriching the chemical toolkit available for developing novel compounds with potential therapeutic applications Russian Journal of Organic Chemistry, 2014.
特性
IUPAC Name |
N-[[5-(cyclobutanecarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-13-6-7-17(26-13)18(24)20-11-15-10-16-12-22(8-3-9-23(16)21-15)19(25)14-4-2-5-14/h6-7,10,14H,2-5,8-9,11-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRMQIKZYFMMRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCC2=NN3CCCN(CC3=C2)C(=O)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-5-methylthiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(5-{2-[(4-methoxyphenyl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5550606.png)

![N-(3,4-difluorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5550616.png)
![N-methyl-2-oxo-N-[1-(1,3-thiazol-5-yl)ethyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5550623.png)
![3-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5550628.png)

![{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B5550638.png)
![3-chloro-6-fluoro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5550650.png)


![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5550691.png)
![N-[(3S*,4R*)-1-(2-phenoxybenzoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5550702.png)
![[1-methyl-10-oxo-4-(pyrrolidin-1-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5550705.png)